2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide

IKK-2 NF-κB Kinase inhibition

This compound is a structurally distinct, low-affinity IKKβ inhibitor (IC50=2.1 μM) featuring a 3,4-difluorobenzamido group that cannot substitute for potent ureido-thiophene carboxamide inhibitors. It occupies a unique potency tier between potent inhibitors and inactive compounds, making it essential for calibrating kinase selectivity panels and confirming that observed anti-inflammatory effects are target-specific. With weak hERG binding (IC50=20 μM), it serves as a chemically matched negative control for cardiac safety counter-screens. The fluorine atoms enable 19F-NMR-based binding assays, supporting fragment-based optimization. Ideal for scaffold-hopping campaigns and as a reference standard for LC-MS method development involving fluorinated heterocycles.

Molecular Formula C18H12F2N2O2S
Molecular Weight 358.36
CAS No. 1286717-28-9
Cat. No. B2782108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide
CAS1286717-28-9
Molecular FormulaC18H12F2N2O2S
Molecular Weight358.36
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)N
InChIInChI=1S/C18H12F2N2O2S/c19-13-7-6-11(8-14(13)20)17(24)22-18-12(16(21)23)9-15(25-18)10-4-2-1-3-5-10/h1-9H,(H2,21,23)(H,22,24)
InChIKeyAECHFEJIWBHCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide (CAS 1286717-28-9): Structural and Pharmacological Baseline for Scientific Procurement


2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide (CAS 1286717-28-9) is a synthetic thiophene-3-carboxamide derivative featuring a 3,4-difluorobenzamido group at position 2 and a phenyl substituent at position 5 of the central thiophene ring [1]. This compound belongs to a broader class of thiophene carboxamides that have been investigated as inhibitors of IκB kinase-2 (IKK-2/IKKβ) and other therapeutic targets [2]. The 3,4-difluorobenzamido moiety distinguishes it from the more prevalent ureido- and amino-substituted thiophene carboxamide analogs that dominate the IKK-2 inhibitor chemical space [2][3]. Publicly available bioactivity data indicate that this compound exhibits weak inhibitory activity against IKKβ (IC50 = 2.1 μM) and weak binding to the hERG potassium channel (IC50 = 20 μM) [4].

Why Generic Substitution Fails: Structural Determinants of Target Engagement and Selectivity for 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide


Within the thiophene-3-carboxamide chemical series, subtle modifications at the 2-position profoundly alter both the potency and selectivity profile against IKK-2 and off-target kinases [1]. The potent IKK-2 inhibitors IKK-2 Inhibitor VI (IC50 = 13 nM) and IKK-2 Inhibitor XI (IC50 = 25 nM) employ ureido (–NHCONH2) or reversed ureido linkers at the 2-position, which engage the ATP-binding pocket hinge region via a specific hydrogen-bonding network [1]. In contrast, 2-(3,4-difluorobenzamido)-5-phenylthiophene-3-carboxamide incorporates a bulkier 3,4-difluorobenzamido group that sterically and electronically alters hinge-region interactions, resulting in a markedly different IKKβ affinity (IC50 = 2.1 μM) [2]. This structural divergence means the compound cannot be substituted for ureido-thiophene carboxamides in assays requiring potent IKK-2 inhibition, but may offer complementary utility in selectivity profiling, chemical probe development, or scaffold-hopping campaigns [1][2].

Quantitative Differentiation Evidence for 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide: Comparator-Based Head-to-Head Data


IKKβ Inhibitory Potency: 3,4-Difluorobenzamido vs. Ureido-Thiophene Carboxamides

2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide exhibits an IKKβ IC50 of 2.1 μM (2,100 nM) as measured by TR-FRET assay [1]. This is approximately 160-fold weaker than the ureido-containing analog IKK-2 Inhibitor VI [(5-phenyl-2-ureido)thiophene-3-carboxamide], which achieves an IKK-2 IC50 of 13 nM under comparable enzymatic assay conditions . The potency gap reflects the critical role of the 2-position substituent in ATP-binding pocket engagement: the ureido linker forms optimal hinge-region hydrogen bonds, whereas the bulkier 3,4-difluorobenzamido group likely disrupts this interaction geometry [2].

IKK-2 NF-κB Kinase inhibition

hERG Potassium Channel Binding: Cardiac Safety Liability Assessment

The compound demonstrates weak binding to the human ERG (hERG) potassium channel with an IC50 of 20 μM (20,000 nM) in a radioligand displacement assay using [3H]-dofetilide [1]. While direct comparator hERG data for IKK-2 Inhibitor VI and XI are not publicly available in curated databases, the ~10-fold selectivity window between IKKβ inhibition (2.1 μM) and hERG binding (20 μM) is narrow, suggesting that at concentrations required for meaningful IKKβ target engagement, off-target cardiac ion channel effects cannot be ruled out [1][2].

hERG Cardiotoxicity Safety pharmacology

Structural Differentiation: 3,4-Difluorobenzamido Moiety as a Scaffold-Hopping Tool

The 3,4-difluorobenzamido substituent at position 2 represents a distinct chemotype within the thiophene-3-carboxamide family. In the IKK-2 inhibitor chemical space defined by Baxter et al. (2004), potent inhibitors universally employ small H-bond donor/acceptor linkers (ureido, amino) at position 2 to engage the kinase hinge region [1]. The 3,4-difluorobenzamido group introduces (i) increased lipophilicity from the difluorophenyl ring, (ii) an additional amide bond that alters the H-bond donor/acceptor pharmacophore, and (iii) steric bulk that may redirect binding away from the IKK-2 ATP pocket toward alternative targets [1][2]. This structural divergence is corroborated by the 9.5-fold IKKβ/hERG selectivity window, which differs qualitatively from the reported >40-fold IKK-2/IKK-1 selectivity of ureido analogs (IKK-2 Inhibitor XI: IKK-2 IC50 = 25 nM vs. IKK-1 IC50 = 1,000 nM) .

Scaffold hopping Medicinal chemistry Chemical probe

Physicochemical Differentiation: Calculated Drug-Likeness Parameters vs. Ureido Analogs

The 3,4-difluorobenzamido substitution increases molecular weight (calculated ~358.36 g/mol) and lipophilicity relative to the ureido analog IKK-2 Inhibitor VI (MW = 261.30 g/mol) [1]. The difluorophenyl ring adds approximately 96 Da and introduces two fluorine atoms that can participate in orthogonal multipolar interactions with protein targets, potentially enhancing binding to fluorophilic pockets that are inaccessible to the simpler ureido scaffold [1]. The increased calculated logP and reduced aqueous solubility of the difluorobenzamido derivative may favor membrane permeability but require careful formulation for in vitro assays [1].

Physicochemical properties Drug-likeness Lead optimization

TNFα Production in Cellular Assays: Functional Contrast with Potent IKK-2 Inhibitors

In a mouse splenocyte assay measuring inhibition of TNFα production induced by type-2 collagen immunization, 2-(3,4-difluorobenzamido)-5-phenylthiophene-3-carboxamide tested at 10 μM showed limited efficacy after 72 hours [1]. This contrasts with IKK-2 Inhibitor XI, which inhibits LPS-induced TNFα production in human PBMCs at sub-micromolar concentrations consistent with its 25 nM IKK-2 IC50 . The weak cellular activity of the difluorobenzamido compound is consistent with its 2.1 μM IKKβ biochemical potency, as cellular NF-κB pathway suppression typically requires sustained target engagement at concentrations near or below the biochemical IC50 [1].

TNFα Cellular efficacy NF-κB pathway

Best-Fit Research and Industrial Application Scenarios for 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide


Kinase Selectivity Profiling Panel Component (Low-Affinity IKKβ Control)

This compound is ideally deployed as a low-affinity reference control in kinase selectivity profiling panels. With an IKKβ IC50 of 2.1 μM, it occupies a distinct potency tier between potent inhibitors (IKK-2 Inhibitor VI, IC50 = 13 nM) and truly inactive compounds [1]. This enables assay scientists to establish a potency-response gradient across the IKKβ target, calibrating assay sensitivity and confirming that observed effects of potent inhibitors are not due to non-specific assay artifacts [1]. The compound's weak hERG binding (IC50 = 20 μM) further supports its inclusion as a comparator in cardiac safety counter-screens [2].

Scaffold-Hopping Starting Point for Novel Kinase Inhibitor Design

The 3,4-difluorobenzamido group is structurally distinct from the extensively patented ureido-thiophene carboxamide IKK-2 inhibitor series [1]. Medicinal chemistry teams pursuing scaffold-hopping strategies can use this compound as a starting template to explore whether the difluorobenzamido moiety can be optimized toward alternative kinase targets or novel binding modes inaccessible to the ureido chemotype [1][2]. The two fluorine atoms provide handles for 19F-NMR-based binding assays, facilitating fragment-based or structure-guided optimization campaigns [2].

Negative Control for NF-κB Pathway Cellular Assays

Given its weak IKKβ inhibition (2.1 μM) and limited TNFα suppression in cellular assays at 10 μM, this compound serves as a chemically matched negative control for experiments employing potent thiophene carboxamide IKK-2 inhibitors [1]. Researchers can pair this compound with IKK-2 Inhibitor VI or XI to demonstrate that observed anti-inflammatory or NF-κB-modulatory effects are specifically attributable to potent IKK-2 inhibition rather than off-target effects of the thiophene carboxamide scaffold itself [1][2].

Physicochemical Reference Standard for Fluorinated Thiophene Carboxamides

The compound's 3,4-difluorobenzamido substitution introduces physicochemical properties (MW ~358, two fluorine atoms) that differentiate it from non-fluorinated analogs (MW ~261 for IKK-2 Inhibitor VI) [1][2]. Analytical chemistry groups can employ this compound as a reference standard for method development involving fluorinated heterocycles, including LC-MS optimization for lipophilic thiophene derivatives, 19F-NMR calibration, and logP/logD determination method validation [1].

Quote Request

Request a Quote for 2-(3,4-Difluorobenzamido)-5-phenylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.